sds22+ protein
Description
The sds22+ protein is a leucine-rich repeat (LRR) protein first identified in Schizosaccharomyces pombe (fission yeast) as a critical regulator of mitosis. It is encoded by the sds22+ gene, which is essential for the mid-mitotic transition, specifically the metaphase-to-anaphase progression . Structural analysis reveals that sds22+ consists of 22-amino acid leucine-rich repeats forming a helical scaffold, enabling dynamic protein-protein interactions . This 30–40 kDa protein (reported variably across studies) localizes to the insoluble nuclear fraction and directly associates with type 1 protein phosphatase (PP1) isoforms, such as Dis2 and Sds21 . Disruption of sds22+ leads to metaphase arrest, underscoring its non-redundant role in cell cycle regulation .
Properties
CAS No. |
135316-05-1 |
|---|---|
Molecular Formula |
C16H26O6 |
Synonyms |
sds22+ protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Saccharomyces cerevisiae SDS22 (YCL027W)
The budding yeast homolog of sds22+ shares 46% sequence identity and retains the leucine-rich repeat structure . However, S. cerevisiae SDS22 exhibits functional divergence:
- Molecular Weight : Predicted ~46 kDa (based on sequence), larger than fission yeast sds22+ .
- PP1 Interaction : Regulates the mitotic function of yeast PP1 (Glc7) but is dispensable under high PP1 expression, unlike the essential sds22+ in S. pombe .
- Biological Role: Conditional viability in budding yeast suggests a regulatory, non-essential role in mitotic exit, contrasting with the absolute requirement of sds22+ in fission yeast .
Table 1: Comparison of sds22+ with Structural Homologs
Schistosoma mansoni SmSds
The S. mansoni SmSds protein shares structural homology with sds22+ but exhibits antagonistic regulatory effects:
- PP1 Interaction : Binds SmPP1 but inhibits its phosphatase activity in vitro, opposing sds22+’s activating role .
- Functional Impact: Microinjection of SmSds into Xenopus oocytes disrupts the G2/M checkpoint, promoting germinal vesicle breakdown (GVBD), a mechanism distinct from sds22+’s mitotic progression role .
Functional Analogues
Saccharomyces cerevisiae EGP1
Inhibitor-3 (I-3)
- Mechanism : Inhibits PP1 via a metal-binding domain, contrasting with sds22+’s activation .
- Role : Modulates PP1 in stress responses and apoptosis, diverging from sds22+’s mitotic specificity .
Other PP1 Regulatory Subunits
GARP Complex
PPP1R2
- Tissue Specificity : Inactivates PP1γ2 during sperm maturation, contrasting with sds22+’s nuclear mitotic role .
Key Research Findings and Controversies
Mechanistic Role : sds22+ acts as a PP1 cofactor, enabling substrate targeting through its LRR scaffold . In contrast, SmSds represses PP1, suggesting evolutionary divergence in regulatory strategies .
Essentiality : While sds22+ is indispensable in S. pombe, its homologs in S. cerevisiae and S. mansoni exhibit context-dependent roles, reflecting species-specific adaptations .
Molecular Weight Discrepancy : Reported variations (30 vs. 40 kDa) may arise from post-translational modifications or experimental methods (e.g., SDS-PAGE vs. sequence prediction) .
Q & A
Q. What is the primary functional role of SDS22+ in mitosis, and how is this experimentally validated?
SDS22+ is a leucine-rich repeat (LRR) protein essential for mid-mitotic transitions, primarily through its regulation of Protein Phosphatase 1 (PP1). Key studies in S. pombe show that SDS22+ depletion leads to premature sister chromatid separation and mitotic arrest, implicating its role in counteracting Aurora B kinase activity to stabilize kinetochore-microtubule interactions . Methodological validation includes:
- PP1 binding assays (co-immunoprecipitation) .
- RNAi/CRISPR-mediated knockdown to observe mitotic defects .
- Phosphatase activity assays to quantify PP1 modulation .
Q. Which experimental models are most suitable for studying SDS22+ function?
- Fission yeast (S. pombe) : Ideal for genetic manipulation and cell-cycle studies due to conserved mitotic mechanisms .
- Mammalian cell lines : Used to study SDS22+ roles in sperm maturation (e.g., PP1γ2 inactivation in epididymal sperm) .
- In vitro reconstitution systems : For structural analysis of SDS22+-PP1 complexes .
Q. How does SDS22+ structurally interact with PP1, and what techniques identify these interactions?
SDS22+ binds PP1 via its LRR domain, enhancing PP1's substrate specificity. Key methods include:
- X-ray crystallography to resolve LRR-PP1 binding interfaces .
- Site-directed mutagenesis of LRR domains to disrupt binding .
- Isothermal titration calorimetry (ITC) to quantify binding affinity .
Q. What are the critical controls for experiments investigating SDS22+ knockout phenotypes?
- Rescue experiments : Reintroducing wild-type SDS22+ to confirm phenotype specificity .
- PP1 activity controls : Monitoring phosphatase activity in knockout vs. wild-type cells .
- Cell-cycle synchronization : Using microtubule inhibitors (e.g., nocodazole) to isolate mitotic defects .
Q. How is SDS22+ expression and localization tracked during the cell cycle?
- Fluorescent tagging (e.g., GFP-SDS22+) combined with live-cell imaging .
- Immunofluorescence using anti-SDS22+ antibodies in fixed cells .
- Western blotting across synchronized cell populations .
Advanced Research Questions
Q. How can contradictory findings about SDS22+ as a PP1 activator vs. inhibitor be resolved?
Context-dependent roles arise from SDS22+ interactions with PP1 isoforms (e.g., PP1γ2 inactivation in sperm vs. PP1 activation in mitosis). Strategies include:
- Isoform-specific knockdowns to dissect functional divergence .
- Proteomic profiling of SDS22+ interactomes under different conditions .
- Structural comparisons of SDS22+-PP1 complexes across tissues .
Q. What experimental designs are recommended to study SDS22+ in Aurora B kinase regulation?
- Aurora B inhibition assays : Treat cells with ZM447439 and monitor SDS22+-PP1 localization .
- Microtubule destabilization : Assess SDS22+ recruitment to kinetochores via live imaging .
- Phosphoproteomics : Identify SDS22+ phosphorylation sites regulated by Aurora B .
Q. How can researchers address SDS22+ redundancy with other PP1 regulators (e.g., Repo-Man)?
- Double knockout studies in mammalian cells to assess synthetic lethality .
- Biochemical competition assays to compare binding affinities of PP1 regulators .
- Single-molecule imaging to visualize PP1-SDS22+ vs. PP1-Repo-Man dynamics .
Q. What methodologies identify post-translational modifications (PTMs) regulating SDS22+ activity?
Q. How should conflicting data on SDS22+ roles in apoptosis vs. mitosis be analyzed?
- Temporal resolution : Use time-lapse microscopy to distinguish apoptotic triggers from mitotic errors .
- Tissue-specific knockout models : Compare SDS22+ function in somatic vs. germline cells .
- Transcriptomic profiling : Link SDS22+ depletion to apoptotic pathway activation .
Data Analysis and Interpretation Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
